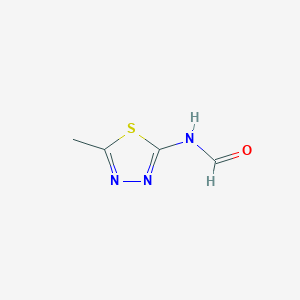
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
Vue d'ensemble
Description
“N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol .
Synthesis Analysis
The synthesis of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives has been reported in several studies . For instance, a series of novel 1,3,4-thiadiazoles was synthesized via the reaction of N - (5- (2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide .Molecular Structure Analysis
The molecular structure of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives containing the N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide moiety have been explored . These derivatives were tested against various microorganisms, including Escherichia coli, Bacillus mycoides, and Candida albicans. Notably, four compounds demonstrated superior antimicrobial activity compared to others.
Anticancer Potential
While research on this specific compound is limited, the broader 1,3,4-thiadiazole scaffold has shown promise in anticancer applications . Further investigations into the cytotoxic effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide derivatives on cancer cell lines could reveal their potential as novel anticancer agents.
Anti-Inflammatory Properties
Although direct studies on N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide are scarce, related 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity . Researchers could explore the compound’s impact on inflammatory pathways and cytokine regulation.
Orientations Futures
The future directions for the research and development of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives could involve further investigations into their potential as anticancer agents . Additionally, the development of Schiff’s bases containing a thiadiazole ring and benzamide groups could be a promising area of research due to the important biological properties associated with these groups .
Mécanisme D'action
Target of Action
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide, a derivative of 1,3,4-thiadiazole, has been found to interact with various biological targets. The primary targets of this compound are believed to be Cyclin-Dependent Kinase 1 (CDK1) and Matrix Metalloproteinase-3 (MMP-3) . CDK1 plays a crucial role in cell cycle regulation, particularly in the transition from G2 phase to M phase . MMP-3, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, it has been suggested that the compound can inhibit CDK1, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell proliferation, which is particularly relevant in the context of cancer cells. In the case of MMP-3, the compound is believed to inhibit the enzyme’s activity, thereby preventing the degradation of the extracellular matrix .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting CDK1, the compound disrupts the normal progression of the cell cycle . The inhibition of MMP-3, on the other hand, can affect various processes related to tissue remodeling and disease progression . Furthermore, 1,3,4-thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK1, the compound can induce cell cycle arrest, thereby inhibiting cell proliferation . The inhibition of MMP-3 can prevent the degradation of the extracellular matrix, which can have various effects depending on the specific context .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLMJATWQDPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



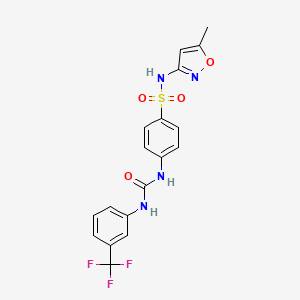



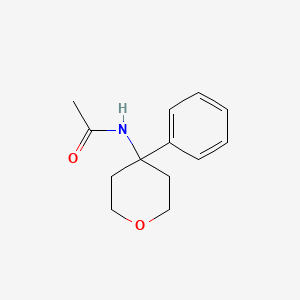
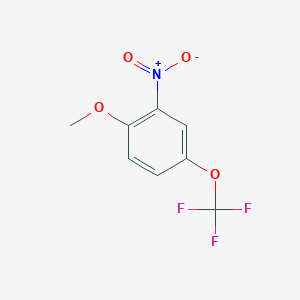

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)
![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
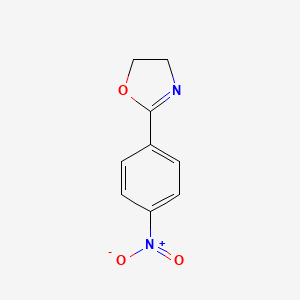
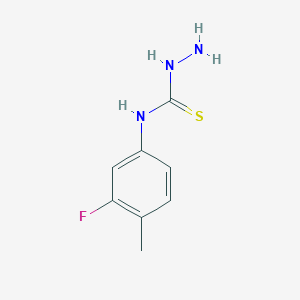
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)